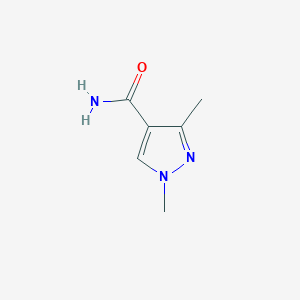
1,3-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylpyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with ammonia or amines can yield the desired carboxamide .
Industrial Production Methods
Industrial production of 1,3-dimethylpyrazole-4-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
1,3-Dimethylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the carboxamide group.
1-Carboxamidine-3,5-dimethylpyrazole: Contains a carboxamidine group instead of a carboxamide.
5-Amino-4-carboxamide-1-phenylpyrazole: Has an amino group and a phenyl ring.
Uniqueness
1,3-Dimethylpyrazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in medicinal chemistry .
Propiedades
Número CAS |
124845-21-2 |
|---|---|
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3,(H2,7,10) |
Clave InChI |
WIRJLEWTAGZYMM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)N)C |
SMILES canónico |
CC1=NN(C=C1C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















